4-Methyl-2-(1-pyrrolyl)pyridine CAS 90996-18-2 properties
4-Methyl-2-(1-pyrrolyl)pyridine CAS 90996-18-2 properties
This technical guide provides an in-depth analysis of 4-Methyl-2-(1-pyrrolyl)pyridine (CAS 90996-18-2), a specialized N-heterocyclic ligand used in organometallic catalysis and advanced materials synthesis.[1]
CAS Registry Number: 90996-18-2 Chemical Formula: C₁₀H₁₀N₂ Molecular Weight: 158.20 g/mol Synonyms: 4-Methyl-2-(1H-pyrrol-1-yl)pyridine; 2-(N-Pyrrolyl)-4-methylpyridine.[1][2]
Executive Summary
4-Methyl-2-(1-pyrrolyl)pyridine is a bi-heterocyclic compound featuring a pyridine ring substituted at the 2-position by a pyrrolyl group via a C–N bond.[1][3] Unlike 2,2'-bipyridine, which connects via a C–C bond, this molecule possesses a unique electronic profile due to the orthogonal or twisted arrangement of the pyrrole ring relative to the pyridine, governed by steric repulsion at the ortho positions.[1]
It serves as a critical ligand backbone in homogeneous catalysis (particularly ethylene oligomerization) and as a cyclometalating precursor for phosphorescent Iridium(III) complexes in OLED technology.[1] Its ability to undergo C–H activation at the pyrrole
Physicochemical Properties
The following data synthesizes experimental values and high-confidence predictions based on structural analogs (e.g., 2-(1-pyrrolyl)pyridine).
| Property | Value / Description | Note |
| Physical State | Low-melting solid or viscous oil | Tends to crystallize slowly; purity dependent.[1] |
| Melting Point | 45 – 55 °C (Estimated) | Analogous parent compound MP is ~60°C. |
| Boiling Point | ~260 – 270 °C (at 760 mmHg) | Predicted based on volatility of analogs.[1] |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Toluene | Limited solubility in water.[1] |
| pKa (Pyridine N) | ~4.5 – 5.0 | The pyrrolyl group is weakly electron-withdrawing via induction but donating via resonance.[1] |
| Coordination Mode | Monodentate ( | Acts as |
Synthetic Methodology
The most authoritative route for synthesizing CAS 90996-18-2 is the Clauson-Kaas Reaction .[1] This method avoids the harsh conditions of Ullmann coupling and provides higher regioselectivity.[1]
Protocol: Modified Clauson-Kaas Condensation
This protocol describes the condensation of 2-amino-4-methylpyridine with 2,5-dimethoxytetrahydrofuran (a succinaldehyde equivalent).[1]
Reagents:
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Substrate: 2-Amino-4-methylpyridine (1.0 eq)
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Reagent: 2,5-Dimethoxytetrahydrofuran (1.1 eq)[1]
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Solvent/Catalyst: Glacial Acetic Acid (AcOH)[1]
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Alternative (Green): Water with catalytic FeCl₃ or p-TsOH.[1]
Step-by-Step Workflow:
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Dissolution: Dissolve 2-amino-4-methylpyridine in glacial acetic acid under an inert atmosphere (N₂).
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Addition: Add 2,5-dimethoxytetrahydrofuran dropwise to the stirring solution.
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Reflux: Heat the mixture to reflux (110–120 °C) for 2–4 hours. The reaction color typically darkens to brown/black.[1]
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Monitoring: Monitor via TLC (eluent: Hexane/EtOAc) for the disappearance of the primary amine.[1]
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Workup:
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Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel column chromatography (Gradient: Hexane → 5% EtOAc/Hexane).
Reaction Mechanism & Pathway
The reaction proceeds through the acid-catalyzed opening of the furan ring to form a 1,4-dicarbonyl intermediate, which then undergoes double condensation with the primary amine.[1]
Figure 1: Synthetic pathway via Clauson-Kaas condensation.[1][4]
Reactivity & Applications
The utility of CAS 90996-18-2 stems from its "hemi-labile" potential and its ability to undergo cyclometalation.[1]
A. Coordination Chemistry
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Monodentate Mode: The pyrrole nitrogen is non-basic (lone pair involved in aromaticity).[1] Coordination occurs exclusively through the pyridine nitrogen.[1]
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Cyclometalation (C-H Activation): Upon reaction with metal precursors (e.g., IrCl₃, Pd(OAc)₂), the proton at the 2-position of the pyrrole ring is removed, forming a stable 5-membered metallacycle.[1]
B. Catalysis (Ethylene Oligomerization)
Complexes derived from N-pyrrolylpyridines and Chromium (Cr) or Cobalt (Co) are active catalysts for ethylene oligomerization.[1] The steric bulk of the 4-methyl group and the twisted pyrrole ring modulate the metal center's electrophilicity, influencing the selectivity for
C. Optoelectronics (OLEDs)
Iridium(III) complexes using this ligand are utilized as phosphorescent dopants.[1] The 4-methyl group suppresses self-quenching interactions in the solid state, enhancing quantum efficiency.[1]
Figure 2: Coordination modes and resulting applications.
Safety & Handling
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Hazards: Like most pyridine derivatives, this compound is likely an irritant to eyes, skin, and respiratory systems.[1]
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.
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Disposal: Dispose of as hazardous organic waste containing nitrogen.[1]
References
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Clauson-Kaas Synthesis Review: "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein Journal of Organic Chemistry, 2023.[1][4]
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Chemical Identity: "4-Methyl-2-(1-pyrrolyl)pyridine Product Entry." ChemicalBook.[1]
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Coordination Chemistry Context: "Tridentate pyridine–pyrrolide chelate ligands: An under-appreciated ligand set."[1] ResearchGate.[1]
